molecular formula C18H17N5O2S B14097289 4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B14097289
M. Wt: 367.4 g/mol
InChI Key: OUQKUCFVEZMRHM-UHFFFAOYSA-N
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Description

4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a benzimidazole moiety, and various functional groups such as hydroxyl, methyl, and carboxamide. The presence of these functional groups and heterocyclic rings makes this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced through nucleophilic substitution reactions, where a suitable benzimidazole derivative reacts with the thieno[2,3-d]pyrimidine intermediate.

    Functional Group Modifications: The hydroxyl, methyl, and carboxamide groups are introduced through various organic reactions such as alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The thieno[2,3-d]pyrimidine core may interact with nucleic acids, affecting gene expression and cellular functions. Overall, the compound’s effects are mediated through a combination of enzyme inhibition, receptor binding, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide: Lacks the benzimidazole moiety.

    N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide: Lacks the hydroxyl group.

    5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide: Lacks the hydroxyl group.

Uniqueness

The presence of both the benzimidazole moiety and the hydroxyl group in 4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide makes it unique compared to similar compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

5-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H17N5O2S/c1-10-14-16(24)20-9-21-18(14)26-15(10)17(25)19-8-7-13-22-11-5-3-4-6-12(11)23(13)2/h3-6,9H,7-8H2,1-2H3,(H,19,25)(H,20,21,24)

InChI Key

OUQKUCFVEZMRHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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